molecular formula C33H29NO6 B297237 Ethyl 2-{10-[bis(4-methoxyphenyl)methylene]-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl}benzoate

Ethyl 2-{10-[bis(4-methoxyphenyl)methylene]-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl}benzoate

Cat. No.: B297237
M. Wt: 535.6 g/mol
InChI Key: BTYVIFCMLUNHHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{10-[bis(4-methoxyphenyl)methylene]-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl}benzoate, also known as EMB, is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields. EMB is a member of the azabicyclo[5.2.1]decane family, which has been found to have diverse biological activities.

Mechanism of Action

The mechanism of action of Ethyl 2-{10-[bis(4-methoxyphenyl)methylene]-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl}benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been found to reduce oxidative stress and inflammation in various cell types. In animal studies, this compound has been found to improve cognitive function and reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 2-{10-[bis(4-methoxyphenyl)methylene]-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl}benzoate in lab experiments is its synthetic accessibility and high yield. This compound can be synthesized using simple and readily available starting materials and reagents. However, one limitation of using this compound is its potential toxicity and low solubility in aqueous solutions. Careful handling and appropriate safety measures should be taken when working with this compound.

Future Directions

There are several future directions for the research on Ethyl 2-{10-[bis(4-methoxyphenyl)methylene]-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl}benzoate. One direction is to further investigate the mechanism of action of this compound and its potential targets in various biological systems. Another direction is to explore the potential applications of this compound in drug discovery and materials science. Additionally, the development of more efficient and sustainable synthesis methods for this compound could be an area of future research.

Synthesis Methods

The synthesis of Ethyl 2-{10-[bis(4-methoxyphenyl)methylene]-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl}benzoate involves the condensation of 4-methoxybenzaldehyde and cyclohexanone in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with ethyl benzoate in the presence of p-toluenesulfonic acid to yield this compound.

Scientific Research Applications

Ethyl 2-{10-[bis(4-methoxyphenyl)methylene]-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl}benzoate has been found to have potential applications in various scientific fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In pharmacology, this compound has been found to exhibit antioxidant, anti-inflammatory, and antibacterial activities. In materials science, this compound has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and catalysis.

Properties

Molecular Formula

C33H29NO6

Molecular Weight

535.6 g/mol

IUPAC Name

ethyl 2-[10-[bis(4-methoxyphenyl)methylidene]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]benzoate

InChI

InChI=1S/C33H29NO6/c1-4-40-33(37)23-7-5-6-8-26(23)34-31(35)29-24-17-18-25(30(29)32(34)36)28(24)27(19-9-13-21(38-2)14-10-19)20-11-15-22(39-3)16-12-20/h5-18,24-25,29-30H,4H2,1-3H3

InChI Key

BTYVIFCMLUNHHK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1N2C(=O)C3C4C=CC(C3C2=O)C4=C(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N2C(=O)C3C4C=CC(C3C2=O)C4=C(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

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